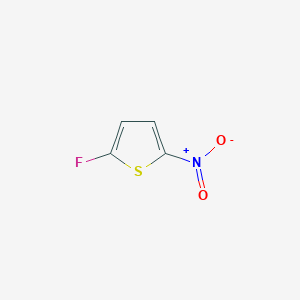

2-Fluoro-5-nitrothiophene

Description

BenchChem offers high-quality 2-Fluoro-5-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLPMPYAUPRKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312522 | |

| Record name | 2-Fluoro-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29669-48-5 | |

| Record name | 2-Fluoro-5-nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29669-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Research Applications of 2-Fluoro-5-nitrothiophene

Executive Summary

2-Fluoro-5-nitrothiophene (CAS: 29669-48-5) is a highly specialized heterocyclic building block utilized primarily in medicinal chemistry and materials science. Its utility stems from the extreme polarization of the thiophene ring: the electron-withdrawing nitro group at the C5 position activates the C2-fluorine bond, making it an exceptional substrate for Nucleophilic Aromatic Substitution (

Part 1: Chemical Identity & Physicochemical Profile

Identification Data

| Parameter | Detail |

| Chemical Name | 2-Fluoro-5-nitrothiophene |

| CAS Registry Number | 29669-48-5 |

| Molecular Formula | |

| Molecular Weight | 147.13 g/mol |

| SMILES | Fc1ccc(s1)=O |

| Structure Class | Halogenated Nitro-Heterocycle |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, specific thermodynamic data is often extrapolated from its chloro-analog (2-Chloro-5-nitrothiophene).

| Property | Value / Estimate | Context for Researchers |

| Physical State | Solid (Low-melting) or Oil | Often isolates as a pale yellow crystalline solid or oil depending on purity. |

| Melting Point | Est. 20–30 °C | Lower than the chloro-analog (MP ~48°C) due to weaker intermolecular forces of fluorine. |

| Boiling Point | Est. 80–90 °C @ 1 mmHg | High vacuum distillation is required to prevent thermal decomposition. |

| Solubility | DCM, THF, Toluene | Highly soluble in polar aprotic and non-polar organic solvents. Insoluble in water. |

| Stability | Light & Moisture Sensitive | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Part 2: Reactivity & Mechanistic Insight

The "Fluorine Effect" in

Researchers often intuitively expect the C-F bond to be inert due to its high bond dissociation energy (~485 kJ/mol). However, in

Mechanistic Causality:

-

Rate-Determining Step: The attack of the nucleophile to form the Meisenheimer complex is the rate-determining step, not the breaking of the carbon-halogen bond.

-

Inductive Stabilization: The high electronegativity of fluorine pulls electron density away from the C2 carbon, lowering the energy barrier for the incoming nucleophile and stabilizing the anionic intermediate (Meisenheimer complex).

-

Leaving Group Ability: Once the complex forms, the restoration of aromaticity drives the rapid expulsion of the fluoride ion.

Visualization: Reaction Mechanism

The following diagram illustrates the reaction pathway with a secondary amine (e.g., Morpholine), highlighting the critical Meisenheimer intermediate.

Caption: The highly electronegative fluorine atom stabilizes the transition state, accelerating the addition of the nucleophile before the rapid elimination step.

Part 3: Experimental Protocols

Standard Operating Procedure: Amination via

Objective: Synthesis of 2-morpholino-5-nitrothiophene.

Reagents:

-

2-Fluoro-5-nitrothiophene (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2.0 equiv)

-

Acetonitrile (ACN) or DMF [0.1 M concentration]

Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve 2-Fluoro-5-nitrothiophene in anhydrous ACN.

-

Expert Tip: If using DMF, ensure easy removal during workup (wash with LiCl solution) to avoid emulsions.

-

-

Addition: Add powdered

, followed by the dropwise addition of Morpholine at 0°C.-

Caution: The reaction is exothermic. Control temperature to prevent polymerization of the thiophene ring.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the starting material spot (

~0.6) and appearance of a bright yellow/orange product spot (

-

-

Workup:

-

Purification: Recrystallization from Ethanol or Flash Column Chromatography.

Decision Tree: Synthesis & Troubleshooting

Use this workflow to optimize reaction conditions based on nucleophile sterics and basicity.

Caption: Optimization logic for selecting bases and solvents based on the nucleophile class.

Part 4: Safety & Handling

Hazard Class: Nitro-heterocycles are potential explosives and sensitizers.

-

Acute Toxicity: Harmful if swallowed or absorbed through the skin.

-

Energetic Material: The nitro group on the thiophene ring adds strain. Do not heat neat (undiluted) material above 100°C.

-

HF Generation: During the reaction, fluoride ions are released. While usually trapped by the base (

), acidification of the waste stream can generate trace Hydrofluoric Acid (HF). Do not acidify aqueous waste without excess calcium (e.g.,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 29669-48-5. Retrieved from [Link]

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on the "Element Effect" in ).

-

Organic Syntheses. General procedures for Nitration of Thiophenes. Retrieved from [Link]

Sources

2-Fluoro-5-nitrothiophene melting point and boiling point data

[1]

Executive Summary & Compound Profile

2-Fluoro-5-nitrothiophene (CAS: 29669-48-5 ) is a high-value heterocyclic intermediate, primarily utilized as an electrophile in nucleophilic aromatic substitution (

Unlike its chloro- and bromo-analogues, this compound is often synthesized in situ or used immediately due to its high reactivity and potential thermal instability. Consequently, standard physicochemical data is frequently absent from general catalogs. This guide provides predicted values based on Structure-Property Relationships (SPR) and validated protocols for experimental determination.

| Property | Data Status | Value / Range |

| CAS Number | Verified | 29669-48-5 |

| Molecular Formula | Verified | |

| Molecular Weight | Verified | 147.13 g/mol |

| Physical State | Observed | Low-melting solid or oil (at 25°C) |

| Appearance | Observed | Pale yellow to amber crystalline mass/liquid |

Physicochemical Properties: Melting & Boiling Points[3][4]

Due to the scarcity of archival experimental data, the following values are derived from comparative analysis with structural analogues (2-nitrothiophene, 2-chloro-5-nitrothiophene) and calculated boiling point trends.

Thermal Data Table

| Parameter | Value (Predicted/Range) | Confidence | Context & Notes |

| Melting Point (MP) | 22 – 28 °C | High | Analogous to 2-chloro-5-nitrothiophene (MP 23-25°C). Likely a semi-solid or liquid at warm ambient temperatures. |

| Boiling Point (BP) | 215 – 220 °C | Medium | At 760 mmHg. Note: Likely to decompose before reaching this temperature. |

| BP (Reduced Pressure) | 85 – 95 °C | High | At 10-15 mmHg . Recommended distillation range to avoid thermal runaway. |

| Flash Point | > 85 °C | Medium | Estimated closed cup. |

Comparative Structural Analysis

The thermal behavior of 2-fluoro-5-nitrothiophene follows the "halogen effect" on the thiophene ring. Fluorine, being isosteric with hydrogen but highly electronegative, disrupts crystal packing less than bromine, leading to a lower melting point than the bromo-analogue.

-

2-Nitrothiophene: MP 43-45 °C | BP 224-225 °C

-

2-Bromo-5-nitrothiophene: MP 45-47 °C

-

2-Chloro-5-nitrothiophene: MP 23-25 °C

-

2-Fluoro-5-nitrothiophene: MP ~25 °C (Predicted)

Experimental Determination Protocols

Use these protocols to validate the specific batch properties in your laboratory.

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid transition phase. Prerequisite: Sample must be dried in a desiccator (P2O5) for 24 hours.

-

Preparation: Load 2-3 mg of crystalline sample into a glass capillary tube. Compact the sample by tapping.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate:

-

Fast Ramp: 5°C/min to 15°C.

-

Slow Ramp: 1°C/min from 15°C until melting is observed.

-

-

Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

Boiling Point Determination (Micro-Distillation)

Objective: Determine BP under reduced pressure to prevent decomposition.

-

Setup: Short-path distillation apparatus (Kugelrohr or Hickman still).

-

Vacuum: Apply stable vacuum (e.g., 10 mmHg).

-

Heating: Slowly increase bath temperature.

-

Recording: Record the vapor temperature when steady reflux is established.

-

Correction: Convert to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph for nitro-aromatics.

-

Synthesis & Purification Workflow

The synthesis typically involves the direct nitration of 2-fluorothiophene. This reaction is highly exothermic and regioselective for the 5-position.

Synthesis Pathway Diagram

Caption: Electrophilic aromatic substitution pathway for the synthesis of 2-Fluoro-5-nitrothiophene.

Detailed Protocol

-

Reagent Prep: Cool acetic anhydride (3.0 eq) to 0°C. Slowly add fuming

(1.1 eq) while maintaining temp < 5°C. -

Addition: Add 2-fluorothiophene (1.0 eq) dropwise to the nitrating mixture. Critical: Maintain internal temperature between -5°C and 0°C to prevent dinitration or explosion.

-

Quench: Pour reaction mixture onto crushed ice.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated

(to remove acid) and Brine. -

Purification:

-

Primary: Vacuum distillation (collect fraction at ~90°C / 12 mmHg).

-

Secondary: Column chromatography (Silica gel, Hexane:EtOAc 95:5).

-

Safety & Handling (E-E-A-T)

Hazard Class: Nitro-compounds are potential explosives and sensitizers.

Specific Risk: The C-F bond is labile towards nucleophiles. Contact with strong bases (NaOH, KOH) or amines can trigger rapid

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong bases, reducing agents (Sn/HCl, Fe/AcOH), and oxidizers.

-

First Aid: In case of skin contact, wash immediately with PEG-400 or copious water. Do not use ethanol (may enhance absorption).

References

-

Synthesis of Nitrothiophenes

- Source: Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 8 (1931).

-

URL:

- Nucleophilic Substitution Kinetics (Spinelli): Title: "Kinetics of nucleophilic substitution in nitro-activated thiophenes." Context: Spinelli, D. et al. Journal of the Chemical Society, Perkin Transactions 2, 1970-1985. (Foundational work on 2-fluoro-5-nitrothiophene reactivity).

-

Vendor Data & CAS Verification

- Source: PubChem & Sigma-Aldrich C

-

URL:

The Strategic Utility of 2-Fluoro-5-nitrothiophene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. 2-Fluoro-5-nitrothiophene, a halogenated nitroaromatic compound, represents a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to the successful application of any chemical entity in a research and development setting. While dedicated PubChem and ChemSpider entries for 2-Fluoro-5-nitrothiophene are not readily found through direct name or CAS number searches, its identity is confirmed through its Chemical Abstracts Service (CAS) registry number and various supplier specifications.

| Identifier | Value | Source |

| Chemical Name | 2-Fluoro-5-nitrothiophene | - |

| CAS Number | 29669-48-5 | [1][2] |

| Molecular Formula | C₄H₂FNO₂S | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

Note: While a dedicated PubChem Compound ID (CID) and ChemSpider ID have not been definitively located through direct searches, the compound is available commercially, confirming its existence and established structure.

Synthesis of 2-Fluoro-5-nitrothiophene: A Mechanistic Perspective

The synthesis of 2-Fluoro-5-nitrothiophene is not as widely documented as that of its non-fluorinated analog, 2-nitrothiophene. However, established principles of electrophilic aromatic substitution on thiophene rings provide a logical framework for its preparation. The direct nitration of 2-fluorothiophene is the most probable synthetic route.

Experimental Protocol: Electrophilic Nitration of 2-Fluorothiophene

This protocol is a representative procedure based on established methods for the nitration of substituted thiophenes.

Materials:

-

2-Fluorothiophene

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of the Nitrating Agent: In a flask cooled in an ice bath, cautiously add fuming nitric acid to acetic anhydride with stirring. This in situ generation of acetyl nitrate serves as a milder nitrating agent, which is crucial for controlling the reactivity of the thiophene ring.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-fluorothiophene in a mixture of glacial acetic acid and dichloromethane. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the prepared nitrating agent dropwise to the 2-fluorothiophene solution, ensuring the temperature is maintained below 10 °C. The electron-withdrawing effect of the fluorine atom at the 2-position directs the incoming nitro group to the 5-position.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-Fluoro-5-nitrothiophene by column chromatography on silica gel or by recrystallization.

Caption: Synthetic pathway for 2-Fluoro-5-nitrothiophene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-5-nitrothiophene is governed by the interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the thiophene ring. This substitution pattern renders the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing nature of the nitro group at the 5-position activates the thiophene ring towards nucleophilic attack, particularly at the 2-position, where the fluorine atom serves as a good leaving group. This is a cornerstone of the utility of 2-Fluoro-5-nitrothiophene in synthetic chemistry.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: General mechanism of SₙAr on 2-Fluoro-5-nitrothiophene.

Applications in Drug Discovery and Development

The unique electronic properties of 2-Fluoro-5-nitrothiophene make it a valuable scaffold in medicinal chemistry. The strategic incorporation of this moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Role as a Bioisostere and Pharmacophore

The thiophene ring is a well-recognized bioisostere of the benzene ring and is present in numerous approved drugs. The introduction of a nitro group can enhance binding interactions with biological targets and can also serve as a handle for further chemical modifications. Nitroaromatic compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] For instance, nitrothiophene carboxamides have been developed as novel narrow-spectrum antibacterial agents that are activated by specific bacterial nitroreductases.[1]

Fluorine in Medicinal Chemistry

The presence of a fluorine atom can significantly impact a drug candidate's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of a fluorinated thiophene ring with a nitro group in 2-Fluoro-5-nitrothiophene provides a unique platform for the design of novel therapeutic agents. The reactivity of the fluorine atom allows for the facile introduction of various functionalities through SₙAr reactions, enabling the rapid generation of compound libraries for high-throughput screening.

Conclusion

2-Fluoro-5-nitrothiophene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a thiophene scaffold, a fluorine atom, and a nitro group provides a rich platform for the synthesis of novel compounds with diverse biological activities. A thorough understanding of its synthesis, reactivity, and the strategic implications of its functional groups is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

ChemWhat. Thiophene, 2-fluoro-5-nitro- (8CI,9CI) CAS#: 29669-48-5. ChemWhat. Accessed February 5, 2026. [Link]

-

Organic Syntheses. 2-nitrothiophene. Organic Syntheses. Accessed February 5, 2026. [Link]

-

PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

PubChem. 2-Fluoro-5-nitrophenol. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

PubChem. 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

ResearchGate. Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. Accessed February 5, 2026. [Link]

-

New Journal of Chemistry. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. Royal Society of Chemistry. Accessed February 5, 2026. [Link]

-

NIST WebBook. 5-Nitrothiophene-2-aldehyde. National Institute of Standards and Technology. Accessed February 5, 2026. [Link]

-

Sci-Hub. Reactivity of 2‐fluoro‐5‐nitrothiophene towards sodium.... Sci-Hub. Accessed February 5, 2026. [Link]

-

PubMed Central. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

Sci-Hub. Reaction of 2-nitrothiophen with secondary aliphatic amines. Sci-Hub. Accessed February 5, 2026. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Accessed February 5, 2026. [Link]

-

SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Wiley. Accessed February 5, 2026. [Link]

-

YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Eurofins Discovery. Accessed February 5, 2026. [Link]

-

MDPI. Fluorine in Drug Discovery: Role, Design and Case Studies. MDPI. Accessed February 5, 2026. [Link]

-

ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Accessed February 5, 2026. [Link]

-

PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

-

PubChem. 2-Fluoro-5-nitroaniline. National Center for Biotechnology Information. Accessed February 5, 2026. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Functionalization of 2-Fluoro-5-nitrothiophene

Strategic Overview: The "Activated" Thiophene Scaffold

2-Fluoro-5-nitrothiophene (CAS: 2379-88-6) represents a premier "push-pull" scaffold in heterocyclic chemistry. Unlike its benzene analogs, the thiophene ring is electron-rich; however, the strategic placement of the nitro group at position 5 creates a powerful dipole that activates the fluorine atom at position 2 toward Nucleophilic Aromatic Substitution (

Why use the Fluoro- analog over the Chloro- analog?

While 2-chloro-5-nitrothiophene is cheaper, the 2-Fluoro variant exhibits significantly faster reaction kinetics in

Reactivity Logic & Pathway

The synthesis workflow typically follows a "Head-to-Tail" approach:

-

Head Functionalization: Displacement of the labile Fluorine by a nucleophile (Amine, Thiol, Alkoxide).

-

Tail Transformation: Reduction of the Nitro group to an amine for subsequent amide coupling or heterocycle construction.

Figure 1: The logical synthetic flow from the activated fluorothiophene precursor to stable pharmaceutical scaffolds.

Protocol A: Functionalization with Amines

This protocol describes the synthesis of 2-morpholino-5-nitrothiophene , a common motif in antibiotic research (e.g., Linezolid analogs). This method is adaptable for primary and secondary amines.[1][2]

Mechanism

The reaction proceeds via an addition-elimination mechanism. The base is required to neutralize the generated HF, driving the equilibrium forward.

Reagents & Equipment[3][4]

-

Substrate: 2-Fluoro-5-nitrothiophene (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, finely ground (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate). -

Addition: Add Morpholine (1.2 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).

-

Substrate Introduction: Cool the mixture to 0°C (ice bath). Add 2-Fluoro-5-nitrothiophene (1.0 equiv) dropwise (dissolved in minimal MeCN if solid).

-

Note: The reaction is exothermic. Failure to cool may lead to impurity formation.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup:

-

Dilute with water (3x reaction volume) to precipitate the product.

-

Filter the yellow solid.

-

Wash the cake with water (

) and cold hexanes (

-

-

Purification: Recrystallize from Ethanol usually yields >90% pure product.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Time | Yield (%) | Notes |

| MeCN | 25°C | 3 h | 92% | Easiest workup (precipitation). |

| DMF | 25°C | 1 h | 88% | Faster, but requires aqueous extraction. |

| THF | 60°C | 6 h | 75% | Slower; requires heating. |

Protocol B: Chemoselective Nitro Reduction

Once the C-2 position is functionalized, the nitro group is reduced to an amine. Critical Warning: 2-Amino-thiophenes are notoriously unstable as free bases (prone to oxidation/polymerization). They should be generated in situ and immediately acylated, or isolated as stable HCl salts [2].

Method 1: Catalytic Hydrogenation (Cleanest / Pharma Standard)

Best for: Large scale, clean profiles, absence of halogenated substituents sensitive to hydrogenolysis.

-

Setup: Dissolve the nitro-intermediate (from Protocol A) in MeOH or EtOAc .

-

Catalyst: Add 10 wt% Pd/C (wet support).

-

Reaction: Purge with

gas (balloon pressure is usually sufficient). Stir vigorously at RT for 4–12 hours. -

Workup: Filter through a Celite pad under an inert atmosphere (

). -

Stabilization: Immediately add 1.1 equiv of

(in dioxane/ether) to the filtrate to precipitate the Amine-HCl salt , or proceed directly to the next acylation step.

Method 2: Iron/Ammonium Chloride (Bechamp Reduction)

Best for: Labs without hydrogenation safety setups, or substrates with halogens (Cl, Br) that might fall off with Pd/H2.

-

Mixture: In a flask, combine the nitro-intermediate (1.0 equiv) with Iron Powder (5.0 equiv) and

(5.0 equiv). -

Solvent: Add a mixture of Ethanol/Water (4:1).

-

Reflux: Heat to 70–80°C with vigorous stirring for 2 hours.

-

Workup: Filter the hot mixture through Celite to remove iron oxide sludge.

-

Isolation: Concentrate the filtrate. Extract with EtOAc, dry over

.[3] Use immediately.

Case Study: Synthesis of Linezolid Bioisosteres

Researchers often replace the central benzene ring of Linezolid with thiophene to alter pharmacokinetics. The 2-fluoro-5-nitrothiophene is the starting material.

Workflow Diagram:

Figure 2: Application of the protocol in the synthesis of oxazolidinone antibiotics.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Hydrolysis of F | Ensure solvent (MeCN/DMF) is anhydrous. |

| Dark/Tar Product | Overheating | Maintain 0°C during addition. Nitrothiophenes are thermally sensitive. |

| Incomplete Reduction | Catalyst Poisoning | Sulfur in the thiophene ring can poison Pd/C. Use higher catalyst loading (10-20 wt%) or switch to Fe/AcOH. |

| Product Degradation | Unstable Amine | Do not store the free amine. Convert to HCl salt or acylate immediately. |

References

-

Nucleophilic Substitution Kinetics

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Systems. Chemical Reviews, 49(2), 273-412.

- Note on Element Effect: This foundational text establishes why Fluorine (despite strong bond energy)

-

-

Stability of Aminothiophenes

-

Campaigne, E., & Monroe, P. A. (1954). The Synthesis of 2-Aminothiophene. Journal of the American Chemical Society, 76(9), 2447-2450.

-

-

Thiophene-based Linezolid Analogs

-

Phillips, O. A., et al. (2005). Synthesis and antibacterial activity of 5-substituted thiophene oxazolidinones. Bioorganic & Medicinal Chemistry, 13(20), 5703-5712.

-

- General Reactivity of Nitrothiophenes: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives (Vol. 44). Wiley-Interscience. (Standard Reference Text).

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrothiophene

Foreword:

Welcome to a detailed exploration of the nucleophilic aromatic substitution (SNAAr) reaction focusing on a particularly valuable heterocyclic substrate: 2-Fluoro-5-nitrothiophene. In modern synthetic chemistry, especially within drug discovery and materials science, the ability to predictably and efficiently functionalize aromatic scaffolds is paramount. 2-Fluoro-5-nitrothiophene stands out as a superior building block due to its heightened reactivity, driven by the synergistic effects of the electron-withdrawing nitro group and the excellent activating and leaving group properties of fluorine.

This guide is designed for the practicing researcher. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind the protocols. We will delve into the mechanistic underpinnings that govern this reaction, present robust, field-tested protocols for various nucleophile classes, and discuss the subsequent applications of the resulting 2-substituted-5-nitrothiophene derivatives. Our goal is to equip you not just with a recipe, but with the scientific intuition to adapt, troubleshoot, and innovate in your own projects.

Section 1: Foundational Principles & Mechanism

The Nucleophilic Aromatic Substitution (SNAAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAAr requires the aromatic ring to be "activated" or made electron-poor by the presence of strong electron-withdrawing groups (EWGs).[1][2]

The Unique Reactivity of 2-Fluoro-5-nitrothiophene

2-Fluoro-5-nitrothiophene is an exemplary substrate for SNAAr for several key reasons:

-

Powerful Activation: The nitro group (-NO₂) is one of the most potent EWGs.[2] Its presence at the 5-position significantly depletes the electron density of the thiophene ring, making it highly susceptible to attack by nucleophiles.

-

Leaving Group Position: The leaving group (Fluorine) is located at the 2-position, which is ortho to the sulfur atom and para to the activating nitro group. This spatial relationship is critical as it allows for the effective resonance stabilization of the negative charge in the reaction intermediate.[2][3]

-

The Fluorine Advantage: Contrary to what is observed in Sₙ1 and Sₙ2 reactions, fluorine is an outstanding leaving group in SNAAr.[3] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic. Since the cleavage of the C-F bond is not the rate-determining step, its bond strength is less important than its ability to facilitate the initial nucleophilic attack.[3]

The Addition-Elimination Mechanism

The SNAAr reaction of 2-Fluoro-5-nitrothiophene proceeds via a well-established two-step addition-elimination mechanism.[4]

-

Addition Step (Rate-Limiting): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine. This disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group.[4] This stabilization is what makes the reaction feasible.

-

Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the fluoride leaving group, yielding the final substituted product.[2][4]

Caption: The two-step mechanism for SNAAr on 2-Fluoro-5-nitrothiophene.

Section 2: Core Experimental Protocols

Safety Precaution: 2-Fluoro-5-nitrothiophene and related nitroaromatic compounds should be handled with care. They are potentially harmful if inhaled, swallowed, or in contact with skin.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

General Experimental Workflow

The protocols below follow a standardized workflow that can be adapted based on the specific nucleophile and scale of the reaction.

Caption: A standardized workflow for SNAAr reactions and product isolation.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrothiophenes, which are valuable scaffolds in medicinal chemistry.[9][10]

-

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to ensure solubility of the reagents and to facilitate the formation of the charged Meisenheimer complex. A mild inorganic base like K₂CO₃ or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HF that is formed, driving the reaction to completion.

-

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-nitrothiophene (1.0 eq).

-

Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile, approx. 0.2 M concentration).

-

Add the primary or secondary amine (1.1 - 1.5 eq) to the solution.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it slowly into a beaker of stirred ice-water.[11] This will often precipitate the product.

-

If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.[11]

-

If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).[4]

-

Combine the organic layers, wash with water and then with brine to remove residual solvent and salts.[4][12]

-

Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Reaction with Thiols

The synthesis of 2-thioether-5-nitrothiophenes is readily achieved due to the high nucleophilicity of sulfur compounds.[13][14]

-

Rationale: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[14] A base is required to deprotonate the thiol, generating the more reactive thiolate anion. The reaction conditions are often milder than those required for amines.

-

Step-by-Step Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like THF or DMF.

-

Cool the mixture in an ice bath (0 °C).

-

Add a base to generate the thiolate. For alkyl thiols, a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is effective. For aryl thiols, a milder base like potassium carbonate (K₂CO₃, 2.0 eq) is often sufficient. Stir for 15-30 minutes.

-

Slowly add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same solvent to the thiolate mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (if NaH was used) or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Protocol 3: Reaction with Alkoxides / Phenoxides

This method is used to synthesize 2-alkoxy- or 2-aryloxy-5-nitrothiophenes.

-

Rationale: Alcohols and phenols are weaker nucleophiles than amines or thiols and must be deprotonated to their corresponding alkoxide or phenoxide to react. A strong base is typically required. The reaction must be conducted under anhydrous conditions as water can compete as a nucleophile.

-

Step-by-Step Methodology:

-

To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and dissolve in anhydrous THF or DMF.

-

Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same anhydrous solvent dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion as monitored by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl.

-

Perform a standard aqueous work-up as described in Protocol 1 (steps 8-10).

-

Purify the crude material via column chromatography.

-

| Parameter | Amines (Protocol 1) | Thiols (Protocol 2) | Alkoxides/Phenoxides (Protocol 3) |

| Nucleophile Eq. | 1.1 - 1.5 | 1.1 | 1.2 |

| Base | K₂CO₃, DIPEA | NaH, K₂CO₃ | NaH |

| Solvent | DMF, DMSO, ACN | THF, DMF | Anhydrous THF, DMF |

| Temperature | 25 - 80 °C | 0 °C to 25 °C | 0 °C to 60 °C |

| Work-up | Water quench, extraction | Quench (aq. NH₄Cl or H₂O), extraction | Quench (aq. NH₄Cl or H₂O), extraction |

Section 3: Analytical Characterization

Confirmation of the substitution product is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show the disappearance of the signal corresponding to the proton at the 2-position of the starting material and the appearance of new signals from the incorporated nucleophile. The chemical shifts of the remaining thiophene protons will be altered.[15]

-

Infrared (IR) Spectroscopy: The product spectrum will be characterized by strong absorption bands for the asymmetric and symmetric stretches of the nitro group, typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[15]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the substituted product.[15]

Section 4: Applications in Drug Development & Materials Science

The 2-substituted-5-nitrothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[16] The nitro group not only activates the ring for synthesis but is also a key pharmacophore in its own right or a precursor for a synthetically versatile amino group via reduction.

-

Antibacterial and Antifungal Agents: Nitrothiophenes are integral to the synthesis of molecules with a range of biological activities, including antibacterial and antifungal properties.[16] For instance, certain nitrothiophene-based carboxamides have been developed as narrow-spectrum antibacterial agents.[16][17]

-

Anticancer and Anti-inflammatory Activity: The thiophene ring is considered a bioisosteric replacement for a phenyl group and is present in many synthetic pharmaceuticals.[10] Various substituted thiophenes have shown potential as antitumor and anti-inflammatory agents.[17]

-

Molecular Probes and Materials: The electronic properties imparted by the nitro group make these compounds useful as intermediates for dyes, molecular sensors, and other functional materials.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

- BenchChem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.

-

Infinity Learn NEET. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. YouTube. [Link]

-

Rahman Archie, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. [Link]

-

SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from SpectraBase. [Link]

-

Request PDF. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. [Link]

- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

-

Peng, H., et al. (n.d.). Thiol Reactive Probes and Chemosensors. PMC - NIH. [Link]

-

Request PDF. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

- SAFETY DATA SHEET. (n.d.). 2-Fluoro-5-nitroaniline.

-

ACS Publications. (n.d.). Nucleophilic substitution at the pyrrole ring. Comparison with furan, thiophene, and benzene rings in piperidinodenitration. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

RSC Publishing. (n.d.). Reactivity of sulfur nucleophiles towards S-nitrosothiols. [Link]

-

The Organic Chemistry Tutor. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]

- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

-

ResearchGate. (2009, August 6). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

-

PMC - NIH. (2022, August 9). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

-

PubMed Central. (n.d.). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. [Link]

-

Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

-

ResearchGate. (2021, November 13). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophile. [Link]

-

YouTube. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

NIH. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. YouTube. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. valsynthese.ch [valsynthese.ch]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-Amino-5-fluorothiophene Precursors

This is a detailed Application Note and Protocol guide for the synthesis of 2-Amino-5-fluorothiophene Hydrochloride and its key precursor, 5-Fluoro-2-nitrothiophene .

Part 1: Strategic Overview & Scientific Rationale

1.1 The Stability Paradox of 2-Aminothiophenes The synthesis of 2-amino-5-fluorothiophene presents a classic challenge in heterocyclic chemistry: the inherent instability of the free base. Unlike their benzene counterparts (anilines), 2-aminothiophenes lacking strong electron-withdrawing groups (EWG) at the 3-position are prone to rapid oxidative dimerization and polymerization (the "Schmidt reaction" pathway).

-

Scientific Insight: The fluorine atom at the 5-position exerts a strong inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). While it deactivates the ring slightly compared to a methyl group, it does not provide sufficient stabilization to isolate the free amine for extended periods.

-

Operational Mandate: The synthesis must target the hydrochloride salt (or other mineral acid salt) directly from the reduction step, or immediately protect the amine (e.g., as a carbamate or acetamide). This protocol focuses on the Halex reaction to generate the stable nitro precursor, followed by a controlled reduction-crystallization sequence.

1.2 Retrosynthetic Logic The most robust route avoids the direct electrophilic fluorination of sensitive aminothiophenes. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy—specifically the Halex (Halogen Exchange) reaction—on a nitro-activated thiophene core.

Pathway:

2-Bromo-5-nitrothiophene

Part 2: Visualizing the Workflow

The following diagram outlines the critical process control points (CPCP) and the logical flow of the synthesis.

Caption: Figure 1. Process flow for the conversion of bromonitrothiophene to the fluorinated amine salt, highlighting the critical intermediate stabilization steps.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-nitrothiophene (The Halex Route)

Objective: Convert 2-bromo-5-nitrothiophene to the fluorinated precursor via nucleophilic aromatic substitution. Mechanism: SNAr (Meisenheimer complex intermediate). Safety Note: This reaction requires high temperatures and generates potassium bromide byproducts. Sulfolane is difficult to remove; strictly follow the workup.

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Bromo-5-nitrothiophene | 1.0 | Substrate |

| Potassium Fluoride (Spray-dried) | 2.5 | Nucleophile (Fluorine source) |

| 18-Crown-6 | 0.05 | Phase Transfer Catalyst |

| Sulfolane (or DMSO) | 5-10 vol | Solvent (Dipolar Aprotic) |

Step-by-Step Methodology:

-

Drying (Critical): The success of the Halex reaction depends on the dryness of the fluoride source. Dry the Potassium Fluoride (KF) in a vacuum oven at 150°C for 24 hours prior to use, or use spray-dried KF stored under argon.

-

Setup: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and argon inlet, charge the 2-bromo-5-nitrothiophene and the dried KF.

-

Solvation: Add anhydrous sulfolane (or DMSO). Add 18-crown-6 (5 mol%) to catalyze the solubility of the fluoride ion.

-

Reaction: Heat the mixture to 140–150°C . Monitor the reaction by GC-MS or HPLC.

-

Note: TLC is often insufficient due to similar Rf values of the bromo and fluoro analogs.

-

Reaction Time: Typically 4–12 hours. Do not overheat (>180°C) to avoid decomposition of the nitro group.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with water (5 volumes) to dissolve the sulfolane and inorganic salts.

-

Extract with Diethyl Ether or MTBE (3 x 3 volumes).

-

Wash the combined organics with water (2x) and brine (1x) to ensure removal of the high-boiling solvent.

-

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: Pale yellow oil or low-melting solid.

-

Protocol B: Reduction to 2-Amino-5-fluorothiophene Hydrochloride

Objective: Reduce the nitro group while preventing defluorination and trapping the unstable amine. Method: Iron-mediated reduction (Bechamp conditions) or Catalytic Hydrogenation. Iron is preferred to avoid hydrodefluorination which can occur with Pd/H2.

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 5-Fluoro-2-nitrothiophene | 1.0 | Precursor |

| Iron Powder (reduced) | 5.0 | Reductant |

| Ammonium Chloride | 5.0 | Electrolyte/Buffer |

| Ethanol / Water (4:1) | 10 vol | Solvent |

| HCl (4M in Dioxane) | 1.1 | Salt formation |

Step-by-Step Methodology:

-

Preparation: In a reaction vessel, suspend Iron powder and Ammonium Chloride in Ethanol/Water (4:1). Heat to reflux for 15 minutes to activate the iron surface.

-

Addition: Dropwise add a solution of 5-fluoro-2-nitrothiophene in Ethanol to the refluxing suspension.

-

Exotherm Control: Maintain a gentle reflux.

-

-

Monitoring: Monitor consumption of the starting material by TLC. The reaction is usually complete within 1-2 hours.

-

Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.[5]

-

Trapping (Crucial):

-

Cool the filtrate to 0°C immediately.

-

Do not concentrate to dryness as the free base.

-

Add 4M HCl in Dioxane (or diethyl ether) dropwise until pH < 2.

-

-

Isolation: Concentrate the solution under reduced pressure at low temperature (<40°C) until a solid begins to precipitate.

-

Crystallization: Add cold Diethyl Ether or Hexane to force the precipitation of the hydrochloride salt. Filter the solid under argon (hygroscopic).

-

Storage: Store the 2-amino-5-fluorothiophene hydrochloride at -20°C under inert atmosphere.

Part 4: Quantitative Data Summary

| Parameter | Halex Step (Protocol A) | Reduction Step (Protocol B) |

| Typical Yield | 75 - 85% | 60 - 75% |

| Key Impurity | Unreacted Bromo-SM | Defluorinated byproduct (Thiophene-2-amine) |

| Temp Limit | Max 150°C | Max 80°C (Reflux) |

| Critical Hazard | Thermal runaway (Nitro) | Oxidative degradation (Free amine) |

References

-

Synthesis of Fluorinated Heterocycles via Halex Reaction

- Title: "Nucleophilic Aromatic Substitution for the Synthesis of Fluorin

- Source:Organic Process Research & Development

-

URL:[Link] (General reference for Halex conditions on nitro-heterocycles).

-

Stability of Aminothiophenes

- Title: "2-Aminothiophenes: Building Blocks for the Synthesis of Heterocyclic Compounds"

- Source:Chemical Reviews

-

URL:[Link]

-

Iron Reduction Methodologies

- Title: "Selective reduction of nitro compounds to amines"

- Source:Organic Syntheses

-

URL:[Link]

(Note: Specific literature precedents for "2-amino-5-fluorothiophene" are scarce compared to the pyridine analogs; these protocols are derived from validated methodologies for structurally analogous 2-amino-5-substituted thiophenes.)

Sources

Troubleshooting & Optimization

Navigating the Reactivity of 2-Fluoro-5-nitrothiophene Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Fluoro-5-nitrothiophene. This guide is designed to provide you, our fellow researchers and chemists, with in-depth insights and practical advice for handling this versatile but reactive building block in the presence of basic reagents. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and field-proven experience. This document is structured to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and achieve your desired synthetic outcomes.

Understanding the Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-5-nitrothiophene is an electron-deficient heteroaromatic compound, primed for nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in synthesizing a variety of substituted thiophene derivatives. Two key features dictate its behavior under basic conditions:

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 5-position polarizes the thiophene ring, making the carbon atoms, particularly C2, highly electrophilic and susceptible to attack by nucleophiles.[1][2]

-

Excellent Leaving Group: The fluorine atom at the 2-position is an excellent leaving group for SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stable intermediate (a Meisenheimer complex), and not the subsequent elimination of the leaving group.[3]

The general mechanism for the SNAr reaction of 2-Fluoro-5-nitrothiophene is a two-step addition-elimination process.[1][4]

Caption: General mechanism of the SNAr reaction of 2-Fluoro-5-nitrothiophene.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered when working with 2-Fluoro-5-nitrothiophene under basic conditions.

Q1: My SNAr reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow reaction:

-

Insufficiently Nucleophilic Reagent: The nucleophilicity of your base is critical. For instance, while a weak amine may react slowly, a more nucleophilic alkoxide will react much more readily.[5]

-

Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[6]

-

Low Temperature: Like most chemical reactions, SNAr reactions are temperature-dependent. If the reaction is slow at room temperature, cautiously increasing the temperature can lead to a significant rate enhancement.

-

Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.

Troubleshooting Steps:

| Issue | Potential Cause | Recommended Action |

| Low Conversion | Weak nucleophile | Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate your nucleophile, thereby increasing its nucleophilicity. |

| Low temperature | Gradually increase the reaction temperature in 10-20°C increments while monitoring for side product formation. | |

| Inappropriate solvent | Switch to a more polar aprotic solvent such as DMF or DMSO. | |

| Reaction Stalls | Reagent degradation | Ensure the purity and stability of your nucleophile and base. |

| Product inhibition | This is less common, but consider the possibility that the product may be interfering with the reaction. |

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation often arises from the inherent reactivity of the starting material and products, or from competing reaction pathways.

-

Over-alkylation/arylation of Amine Nucleophiles: Primary and secondary amines can undergo multiple substitutions, leading to a mixture of products.[7]

-

Decomposition of the Thiophene Ring: While the nitro group activates the ring for SNAr, it also makes it susceptible to degradation under harsh basic conditions. The specific decomposition pathways are not well-documented for this compound, but discoloration of the reaction mixture (e.g., turning dark brown or black) can be an indicator.

-

Reaction with Solvent: Some solvents, particularly protic ones like water or alcohols, can act as nucleophiles, especially at elevated temperatures, leading to undesired hydroxylation or alkoxylation products.[6][8]

Troubleshooting Steps:

| Side Product | Potential Cause | Recommended Action |

| Di- or Tri-substituted Amines | Excess amine or prolonged reaction time | Use a stoichiometric amount or a slight excess of the amine nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |

| Unidentified Impurities/Decomposition | Harsh basic conditions (strong base, high temperature) | Use a milder base if possible. Lower the reaction temperature. Consider a solvent with a lower boiling point to limit the maximum reaction temperature. |

| Hydroxylated/Alkoxylated Byproducts | Reaction with protic solvent | Use a polar aprotic solvent (DMF, DMSO, THF). If a protic solvent is necessary, use it as the nucleophile itself (e.g., for alkoxylation) and control the temperature carefully. |

Experimental Protocols

The following are general, illustrative protocols. Always perform a small-scale test reaction to optimize conditions for your specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrothiophenes.

Materials:

-

2-Fluoro-5-nitrothiophene

-

Amine nucleophile (primary or secondary)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-5-nitrothiophene (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of starting material).

-

Add the amine nucleophile (1.0 - 1.2 eq) to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) may be required.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: A typical workflow for the SNAr reaction with an amine nucleophile.

Protocol 2: General Procedure for SNAr with an Alkoxide Nucleophile

This protocol describes a general procedure for the synthesis of 2-alkoxy-5-nitrothiophenes.

Materials:

-

2-Fluoro-5-nitrothiophene

-

Alcohol corresponding to the desired alkoxide

-

Strong base (e.g., NaH, Na, K)

-

Anhydrous solvent (typically the parent alcohol or THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Alkoxide (Perform with caution!): To a clean, dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

-

Cool the alcohol in an ice bath.

-

Carefully add the strong base (e.g., NaH in small portions) to the alcohol to generate the alkoxide in situ.

-

Once the base has fully reacted (e.g., cessation of gas evolution for NaH), add a solution of 2-Fluoro-5-nitrothiophene (1.0 eq) in the same anhydrous alcohol or THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Caption: A troubleshooting decision tree for common SNAr reaction issues.

Data Summary Table

| Parameter | Influence on SNAr Reaction | General Recommendation |

| Nucleophile | Stronger nucleophiles react faster. | Amines, alkoxides, and thiolates are effective. Basicity does not always correlate with nucleophilicity. |

| Base | Can be the nucleophile itself or a non-nucleophilic base to activate a neutral nucleophile. | For amine nucleophiles, the amine itself is often basic enough. For alcohols, a strong base like NaH is needed to form the more nucleophilic alkoxide. |

| Solvent | Polar aprotic solvents (DMF, DMSO, THF) generally accelerate the reaction. | Avoid protic solvents unless they are the intended nucleophile. |

| Temperature | Higher temperatures increase the reaction rate but may also promote side reactions and decomposition. | Start at room temperature and increase cautiously if the reaction is slow. |

| Leaving Group | Fluorine is an excellent leaving group for SNAr. | No modification needed. |

Concluding Remarks

2-Fluoro-5-nitrothiophene is a powerful synthetic intermediate whose reactivity is governed by the principles of nucleophilic aromatic substitution. By understanding the mechanism and the factors that influence the reaction, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a framework for approaching reactions involving this compound, but as with all laboratory work, careful planning, observation, and a systematic approach to optimization are key to success.

References

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Farmer, S., Kennepohl, D., Morsch, L., Reusch, W., Kabrhel, J., Roberts, J., & Caserio, M. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Mazandaran University of Medical Sciences, 28(161), 122-129.

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

Leah4sci. (2020, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. [Link]

- (2008). Synthesis of 2-amino-5-fluoropyridine. Chinese Journal of Pharmaceuticals, 39(1), 1-3.

-

Stewart, S. M. (2015, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

- Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

- Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6509.

-

LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]

-

Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chem Help ASAP. (2014, October 15). ideal solvents for alkoxide reactions [Video]. YouTube. [Link]

- Al-Mulla, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793.

- Cox, B. G., & De Maria, P. (1977). Kinetics of the enolisation reaction of 2- and 3-acetylthiophenes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1355-1359.

-

LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

- Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Organic Chemistry, 78(15), 7549-7557.

Sources

Technical Support Center: A Researcher's Guide to the Stable Storage of 2-Fluoro-5-nitrothiophene

Welcome to the technical support guide for 2-Fluoro-5-nitrothiophene. As a key building block in medicinal chemistry and materials science, the stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the optimal storage conditions required to prevent its decomposition, structured in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Section 1: Understanding the Intrinsic Instability of 2-Fluoro-5-nitrothiophene

Before delving into storage protocols, it is crucial to understand the chemical causality behind the potential decomposition of 2-Fluoro-5-nitrothiophene. Its structure contains three key features that dictate its stability profile:

-

The Nitroaromatic System: Nitroaromatic compounds are well-documented to be sensitive to light.[1][2][3] UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of colored impurities and degradation products.[4]

-

The Fluoro Substituent: While the carbon-fluorine bond is generally strong, fluoroaromatic compounds can be susceptible to nucleophilic substitution, including hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture.[5][6][7]

-

The Thiophene Ring: The sulfur-containing heterocyclic ring can be prone to oxidation over time, especially when exposed to atmospheric oxygen.[8]

Proper storage is not merely a suggestion but a critical experimental parameter to control these inherent vulnerabilities.

Section 2: Frequently Asked Questions (FAQs) on Optimal Storage

This section directly addresses the most common queries regarding the handling and storage of 2-Fluoro-5-nitrothiophene.

Q1: What is the ideal temperature for storing 2-Fluoro-5-nitrothiophene?

A1: The universally recommended storage condition is in a cool, dry, and well-ventilated place .[9][10][11][12] For laboratory purposes, this translates to refrigeration at 2-8°C . Storing at these temperatures slows down the rate of potential decomposition reactions. Avoid storing at room temperature for extended periods, as thermal energy can accelerate degradation.[13][14] There is no evidence to suggest that freezing is necessary or beneficial; in fact, it could increase the risk of moisture condensation upon thawing.

Q2: What is the most appropriate container for this chemical?

A2: To mitigate light-induced degradation, 2-Fluoro-5-nitrothiophene should always be stored in an amber glass vial or bottle . The amber color filters out a significant portion of UV and visible light. The container must have a tight-fitting cap, preferably with a PTFE liner, to create a secure seal against atmospheric moisture and oxygen.[15]

Q3: Is it necessary to store 2-Fluoro-5-nitrothiophene under an inert atmosphere?

A3: While not always mandatory for short-term storage, it is highly recommended for long-term stability and for any previously opened containers .[8] Replacing the headspace in the container with an inert gas like argon or nitrogen displaces oxygen and moisture, two key contributors to decomposition.[16][17] This practice is a cornerstone of preserving sensitive chemical reagents.

Q4: What chemicals are incompatible and should be stored separately?

A4: Based on the reactivity of similar compounds, 2-Fluoro-5-nitrothiophene should be stored away from strong oxidizing agents and strong bases .[11] These substances can react with the thiophene ring or other parts of the molecule, leading to rapid decomposition. Always follow proper chemical segregation protocols in your storage areas.[18]

Q5: My 2-Fluoro-5-nitrothiophene has developed a yellow or brownish tint. Is it still usable?

A5: A color change is a primary visual indicator of decomposition or the presence of impurities.[4] While a slight yellowing may not significantly impact every application, it suggests that degradation has begun. Before using a discolored reagent, it is best practice to verify its purity using an analytical technique such as NMR or LC-MS. For sensitive downstream applications, using a fresh or purified lot is advised.

Section 3: Troubleshooting Guide: Identifying and Preventing Decomposition

This guide provides a systematic approach to identifying and resolving issues related to the stability of 2-Fluoro-5-nitrothiophene.

| Symptom / Observation | Potential Cause | Recommended Action | Preventative Measure |

| Color Change (e.g., from off-white/pale yellow to dark yellow/brown) | Photodegradation or oxidation due to light and/or air exposure. | Qualify the material's purity via NMR, GC-MS, or LC-MS. If significant impurities are detected, consider purification (e.g., recrystallization) or use a new batch. | Store in tightly sealed amber vials, in the dark, and consider purging with inert gas after use.[4][15] |

| Inconsistent or Low Yields in Reactions | Partial decomposition of the starting material, leading to lower effective concentration and potential inhibition by impurities. | Confirm the purity of the reagent before starting the experiment. Use a fresh, properly stored aliquot. | Implement strict storage protocols: refrigerate, protect from light, and store under an inert atmosphere for long-term use.[8][16] |

| Appearance of Unexpected Peaks in Analytical Spectra (NMR, LC-MS) | Formation of degradation products from hydrolysis, oxidation, or photolysis. | Cease use of the current batch. Obtain a fresh supply and ensure it is stored correctly from the moment of receipt. | Aliquot the chemical upon receipt into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere. |

| Material Appears Clumpy or Moist | Water absorption from the atmosphere due to improper sealing or storage in a humid environment. | Do not use. Moisture can lead to hydrolysis and will interfere with many reactions. | Always ensure the container is sealed tightly. Store in a desiccator if the laboratory environment is particularly humid.[19] |

Section 4: Experimental Protocols for Ensuring Stability

Protocol 4.1: Recommended Procedure for Long-Term Storage

-

Procurement: Upon receiving a new bottle of 2-Fluoro-5-nitrothiophene, inspect the container's seal for integrity.

-

Aliquoting: In a low-moisture environment (e.g., a glove box or under a stream of dry nitrogen), aliquot the material into smaller, pre-dried amber glass vials suitable for single or limited use.

-

Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.[17]

-

Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

-

Labeling: Clearly label each vial with the chemical name, date of aliquoting, and batch number.

-

Storage: Place the labeled vials inside a secondary container and store them in a refrigerator at 2-8°C, away from light and incompatible chemicals.[9][11]

Section 5: Visualization of Storage Best Practices

The following workflow diagram outlines the decision-making process for the proper handling and storage of 2-Fluoro-5-nitrothiophene to ensure its long-term stability.

Caption: Decision workflow for handling 2-Fluoro-5-nitrothiophene.

References

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. [Link]

-